molecular formula C15H19NOS B5223726 N-1-adamantyl-2-thiophenecarboxamide

N-1-adamantyl-2-thiophenecarboxamide

Cat. No. B5223726
M. Wt: 261.4 g/mol
InChI Key: PTQHCZWMEPENLU-UHFFFAOYSA-N
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Description

N-1-adamantyl-2-thiophenecarboxamide, also known as A-366, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. A-366 is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Mechanism of Action

N-1-adamantyl-2-thiophenecarboxamide works by inhibiting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the regulation of gene transcription. By inhibiting BET proteins, N-1-adamantyl-2-thiophenecarboxamide can reduce the expression of oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-1-adamantyl-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of pro-inflammatory cytokine production, and the improvement of cognitive function. In cancer cells, N-1-adamantyl-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In inflammation, N-1-adamantyl-2-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in the inflammatory response. In animal models of Alzheimer's disease, N-1-adamantyl-2-thiophenecarboxamide has been shown to improve cognitive function by reducing the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-adamantyl-2-thiophenecarboxamide in lab experiments is its high potency and selectivity for BET proteins. This allows for the specific targeting of BET proteins without affecting other proteins in the cell. However, one limitation of using N-1-adamantyl-2-thiophenecarboxamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-1-adamantyl-2-thiophenecarboxamide, including the development of more potent and selective inhibitors of BET proteins, the investigation of its potential applications in other disease areas, and the exploration of its mechanism of action in more detail. Additionally, the development of more effective methods for delivering N-1-adamantyl-2-thiophenecarboxamide to cells and tissues could also lead to new applications in scientific research.

Synthesis Methods

The synthesis of N-1-adamantyl-2-thiophenecarboxamide involves the reaction of 1-adamantylamine with thiophene-2-carboxylic acid, followed by the addition of oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the desired product, N-1-adamantyl-2-thiophenecarboxamide.

Scientific Research Applications

N-1-adamantyl-2-thiophenecarboxamide has been shown to have potential applications in a variety of scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, N-1-adamantyl-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by targeting the BET family of proteins, which are involved in the regulation of oncogenes. Inflammation research has also shown that N-1-adamantyl-2-thiophenecarboxamide can reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In neurological disorders, N-1-adamantyl-2-thiophenecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(1-adamantyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c17-14(13-2-1-3-18-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQHCZWMEPENLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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